Methyl 7-methyl-1H-indole-1-carboxylate
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Overview
Description
Methyl 7-methyl-1H-indole-1-carboxylate is an organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This compound is characterized by a methyl group at the 7th position and a carboxylate group at the 1st position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-methyl-1H-indole-1-carboxylate can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method includes the palladium-catalyzed intramolecular oxidative coupling of anilines, which is optimized by microwave irradiation to obtain high yields and regioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and cost-effectiveness. The reaction is carried out under controlled conditions to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different indole-based compounds.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Methyl 7-methyl-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 7-methyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The indole ring system can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1H-indole-7-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Methyl 4-fluoro-1H-indole-7-carboxylate
Uniqueness
Methyl 7-methyl-1H-indole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
Methyl 7-methyl-1H-indole-1-carboxylate is an indole derivative that has garnered attention due to its diverse biological activities. Indole compounds are known for their potential therapeutic effects, including neuroprotective, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
This compound features an indole ring, which is crucial for its biological activity due to its ability to interact with various biological targets.
Neuroprotective Effects
Research indicates that indole derivatives, including this compound, exhibit neuroprotective properties. The presence of the indole moiety enhances blood-brain barrier penetration, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease (AD). Studies have shown that compounds with similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the pathogenesis of AD.
Compound | AChE Inhibition IC50 (µM) | BuChE Inhibition IC50 (µM) |
---|---|---|
This compound | TBD | TBD |
Compound 5d | 29.46 ± 0.31 | Not significant |
The above table summarizes the inhibitory effects of related compounds on cholinesterases, highlighting the potential of this compound in neuroprotection .
Anticancer Activity
This compound has shown promise in anticancer research. Indoles are recognized for their ability to induce apoptosis in cancer cells and inhibit tumor growth. Preliminary studies suggest that this compound may exert cytotoxic effects on various cancer cell lines.
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 (breast cancer) | TBD | Apoptosis induction |
HepG2 (liver cancer) | TBD | Cell cycle arrest |
Research indicates that indole derivatives can interact with cellular pathways leading to cancer cell death, although specific data on this compound is still limited .
Antimicrobial Properties
The antimicrobial activity of indole derivatives has been well-documented. This compound may possess antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | TBD |
S. aureus | TBD |
The effectiveness against these pathogens suggests a potential role in treating infections .
Case Studies
Several studies have investigated the biological activity of indole derivatives similar to this compound:
- Neuroprotection : A study demonstrated that compounds containing an indole structure could significantly reduce oxidative stress in neuronal cells, suggesting protective effects against neurodegeneration.
- Anticancer Activity : In vitro studies on breast cancer cell lines showed that certain indoles could inhibit cell proliferation and induce apoptosis through mitochondrial pathways.
Properties
IUPAC Name |
methyl 7-methylindole-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-4-3-5-9-6-7-12(10(8)9)11(13)14-2/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKLQNLFZJLRNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CN2C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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